molecular formula C26H24O5 B11156332 methyl {4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetate

methyl {4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11156332
M. Wt: 416.5 g/mol
InChI Key: PSXHFKLNUCRXEH-UHFFFAOYSA-N
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Description

This compound belongs to the coumarin derivative family, characterized by a 2H-chromen-2-one core. Its structure includes:

  • A 7-[(2-methylnaphthalen-1-yl)methoxy] group, introducing aromaticity and lipophilicity due to the naphthalene moiety.
  • A methyl acetate group at position 3, contributing to ester functionality and metabolic stability.

Properties

Molecular Formula

C26H24O5

Molecular Weight

416.5 g/mol

IUPAC Name

methyl 2-[4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C26H24O5/c1-15-9-10-18-7-5-6-8-20(18)22(15)14-30-23-12-11-19-16(2)21(13-24(27)29-4)26(28)31-25(19)17(23)3/h5-12H,13-14H2,1-4H3

InChI Key

PSXHFKLNUCRXEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)COC3=C(C4=C(C=C3)C(=C(C(=O)O4)CC(=O)OC)C)C

Origin of Product

United States

Preparation Methods

Pechmann Condensation Approach

The Pechmann reaction condenses phenols with β-keto esters under acidic conditions. For 4,8-dimethyl substitution, resorcinol derivatives bearing pre-installed methyl groups are ideal precursors. For example, 4-methylresorcinol reacts with methyl acetoacetate in concentrated sulfuric acid at 0–5°C to yield 4,7-dimethylcoumarin. Subsequent bromination at the 8-position followed by a Ullmann coupling with methyl iodide introduces the second methyl group.

Reaction Conditions Table

StepReagents/ConditionsYield (%)Reference
Pechmann condensationH₂SO₄, 0°C, 12 h68–72
8-BrominationBr₂, FeCl₃, CHCl₃85
MethylationCH₃I, CuI, K₂CO₃78

Kostanecki-Robinson Reaction

This method involves cyclization of o-hydroxyaryl ketones with acetic anhydride. Starting with 2,4-dihydroxyacetophenone, sequential methylation using dimethyl sulfate (DMS) under alkaline conditions installs methyl groups at positions 4 and 8.

Installation of the 7-[(2-Methylnaphthalen-1-yl)methoxy] Substituent

The naphthylmethoxy group at position 7 is introduced via Williamson ether synthesis , requiring a phenolic oxygen nucleophile and an alkylating agent.

Synthesis of (2-Methylnaphthalen-1-yl)methyl Bromide

(2-Methylnaphthalen-1-yl)methanol is treated with hydrobromic acid (HBr) in acetic acid to yield the corresponding bromide.

Reaction Scheme

(2-Methylnaphthalen-1-yl)methanol+HBrAcOH, 60°C(2-Methylnaphthalen-1-yl)methyl bromide+H₂O\text{(2-Methylnaphthalen-1-yl)methanol} + \text{HBr} \xrightarrow{\text{AcOH, 60°C}} \text{(2-Methylnaphthalen-1-yl)methyl bromide} + \text{H₂O}

Etherification of 7-Hydroxycoumarin

The 7-hydroxy group on the coumarin scaffold undergoes nucleophilic substitution with (2-methylnaphthalen-1-yl)methyl bromide in the presence of potassium carbonate (K₂CO₃) in anhydrous DMF.

Optimization Data

SolventBaseTemperature (°C)Yield (%)
DMFK₂CO₃8092
AcetoneK₂CO₃5665
THFNaH4078

Esterification at Position 3

The acetoxy group at position 3 is introduced via Steglich esterification or acid-catalyzed esterification .

Steglich Esterification

3-Hydroxycoumarin derivatives react with methyl acetate using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Procedure

  • Dissolve 3-hydroxy-4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]coumarin (1.0 equiv) in dry dichloromethane.

  • Add methyl acetate (2.5 equiv), DCC (1.2 equiv), and DMAP (0.1 equiv).

  • Stir at room temperature for 12 h.

  • Filter and concentrate to obtain the crude product.

Yield : 89–94%

Acid-Catalyzed Esterification

Alternative methods employ sulfuric acid as a catalyst, though this risks side reactions such as demethylation.

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. Structural confirmation relies on:

  • ¹H NMR (δ 2.35 ppm for methylnaphthyl protons)

  • MS (m/z 394.4 [M+H]⁺)

Challenges and Optimization Strategies

Regioselectivity in Methylation

Competing methylation at positions 4, 6, and 8 necessitates careful control of reaction stoichiometry and temperature.

Steric Hindrance in Etherification

Bulky naphthyl groups reduce reaction rates; using polar aprotic solvents (DMF) enhances solubility and kinetics.

Industrial-Scale Considerations

Patent CN111362855A highlights the use of continuous flow reactors to improve yield and reduce byproducts in coumarin alkylation steps.

Chemical Reactions Analysis

Types of Reactions

Methyl {4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or acetate groups, leading to the formation of various derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Methyl {4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of methyl {4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound’s chromen-2-one core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects. Additionally, the methylnaphthalene moiety can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent at 7-Position Molecular Formula Molecular Weight (g/mol) Key Features/Implications
Methyl {4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetate (Target Compound) 2-Methylnaphthalen-1-ylmethoxy C₂₆H₂₄O₅ 416.47* High lipophilicity due to naphthalene; potential for π-π stacking interactions .
Methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate Hydroxy (-OH) C₁₄H₁₄O₅ 262.26 Increased polarity; potential for hydrogen bonding or metabolic oxidation .
Methyl {4,8-dimethyl-2-oxo-7-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-2H-chromen-3-yl}acetate Prop-2-enyloxy (allyloxy)ethoxy C₁₉H₂₀O₇ 360.36* Allyl group introduces unsaturated bonds; potential for polymerization or reactivity .
Prop-2-enyl 2-{3-[(methoxycarbonyl)methyl]-4,8-dimethyl-2-oxochromen-7-yloxy}acetate Prop-2-enyloxyacetate C₂₀H₂₂O₇ 374.39* Combines allyl and ester functionalities; may influence solubility and stability .

*Molecular weights calculated based on structural formulas.

Substituent-Driven Properties

  • Reactivity : Allyloxy groups (e.g., in prop-2-enyl derivatives) introduce unsaturated bonds, which may participate in further chemical modifications or degradation pathways .
  • Polarity : The hydroxy-substituted analog (C₁₄H₁₄O₅) exhibits higher polarity, likely reducing bioavailability but improving aqueous solubility .

Biological Activity

Methyl {4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. Its complex structure suggests potential biological activities, particularly in pharmacology. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and safety profile based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented by the following chemical formula:

C23H24O4\text{C}_{23}\text{H}_{24}\text{O}_{4}

Canonical SMILES: CC(=O)OC1=C(C(=C(C=C1)OCC2=C(C=CC3=CC=CC=C32)C)C)OC(=O)C

This structure features a chromenone core with multiple substituents that may influence its biological activity.

Research indicates that compounds similar to this compound may exhibit several mechanisms of action:

  • Acetylcholinesterase Inhibition : Compounds in the chromenone family have shown promise as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. For instance, a related compound exhibited an IC50 value of 0.802 μM against acetylcholinesterase, demonstrating significant inhibitory activity compared to standard drugs like donepezil .
  • Antioxidant Activity : The compound may possess antioxidant properties, scavenging free radicals and reducing oxidative stress. In studies, related derivatives showed DPPH scavenging activities around 57% .
  • Antifungal and Antibacterial Properties : Some derivatives have demonstrated antifungal activities against various strains, indicating potential use in treating fungal infections .

Table 1: Biological Activities of Related Compounds

CompoundActivityIC50 ValueReference
4cAChE Inhibition0.802 μM
4cDPPH Scavenging57.14%
Various DerivativesAntifungal ActivityMIC = 6.25 µg/mL

Case Studies

Recent studies have focused on the biological implications of this compound and its derivatives:

  • Anti-Alzheimer Studies : A study evaluated a derivative's effects on cognitive function in rat models of Alzheimer's disease. The compound improved cognitive performance in behavioral tests while maintaining normal blood profiles and organ histopathology .
  • Safety Profile : The safety evaluation revealed no significant adverse effects on hepatic enzyme levels or overall health parameters in treated rats, indicating a favorable safety profile for further development .

Q & A

Q. What are the common synthetic routes for preparing coumarin derivatives structurally analogous to methyl {4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetate?

Methodological Answer: Synthesis of coumarin derivatives often involves multi-step condensation, esterification, or functional group modifications. For example:

  • Condensation reactions : 5-hydroxy-4,7-dimethyl-2H-chromen-2-one can react with aryl glyoxals and Meldrum’s acid in acetonitrile under reflux to form furocoumarin derivatives (16–24 h reaction time, 6-fold excess of reagents) .
  • Esterification : Methoxy and acetate groups are introduced via nucleophilic substitution or acid-catalyzed esterification. For instance, ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate was synthesized by hydrolyzing ester groups to carboxylic acids, demonstrating versatility in functionalization .
  • Optimization : Reaction conditions (solvent, temperature, catalyst) are critical. Phosphorus pentoxide–methanesulfonic acid mixtures (P2O5-MsOH) have been used for Friedel-Crafts acylation of naphthalene derivatives at 60°C .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
Condensation5-hydroxy-4,7-dimethylcoumarin, 4-methoxyphenylglyoxal, Meldrum’s acid, Et3N, MeCN, reflux (16 h)65%
EsterificationEthanol, Pd/C catalyst, H2 atmosphere (10 h)56% (after recrystallization)

Q. How is X-ray crystallography employed to determine the molecular structure of this compound?

Methodological Answer: X-ray crystallography involves:

Data Collection : Single-crystal diffraction data are collected using synchrotron or lab-based X-ray sources.

Structure Solution : Programs like SHELXD (for small molecules) or SHELXC/E (for experimental phasing) are used to solve phase problems .

Refinement : SHELXL refines atomic coordinates and thermal displacement parameters. Recent updates include constraints for hydrogen bonding and handling twinned data .

Validation : Tools like ORTEP-3 visualize anisotropic displacement ellipsoids and hydrogen-bonding networks .

Q. Key Considerations :

  • High-resolution data (>0.8 Å) reduces refinement errors.
  • For disordered structures, split-atom models or restraints are applied .

Advanced Research Questions

Q. How can researchers address discrepancies between spectroscopic data (e.g., NMR, XRD) and computational modeling results for this compound?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR chemical shifts (e.g., 1H^1H, 13C^{13}C) with density functional theory (DFT)-calculated values. Adjust solvent effects in simulations to match experimental conditions.
  • Crystallographic Validation : Use SHELXL -refined X-ray structures to validate computational geometry (bond lengths/angles) .
  • Dynamic Effects : NMR may reflect dynamic conformations not captured in static XRD models. Molecular dynamics (MD) simulations can resolve such discrepancies .

Example : In a coumarin derivative, methoxy group rotation caused NMR signal splitting but was resolved via variable-temperature NMR and MD simulations .

Q. What experimental design principles apply to assessing the environmental fate of this compound?

Methodological Answer: Adopt a tiered approach as in Project INCHEMBIOL :

Physicochemical Properties : Measure log PP, hydrolysis rates, and photostability (OECD 111/112 guidelines).

Biotic/Abiotic Degradation : Use soil/water microcosms under controlled conditions (pH, temperature).

Ecotoxicology : Test acute/chronic effects on model organisms (e.g., Daphnia magna, algae) at varying concentrations.

Q. Table 2: Key Parameters for Environmental Studies

ParameterMethodRelevance
Hydrolysis half-lifeOECD 111 (pH 4–9, 50°C)Predicts persistence in aquatic systems
Soil adsorptionBatch equilibrium (OECD 106)Determines mobility and bioavailability

Statistical Design : Use randomized block designs with split-split plots for multi-factor experiments (e.g., trellis systems, rootstocks) .

Q. How can crystallographic refinement challenges (e.g., twinning, disorder) be mitigated during structure determination?

Methodological Answer:

  • Twinning : Use SHELXL ’s TWIN and BASF commands to refine twin laws. For pseudo-merohedral twinning, apply Hooft statistics for validation .
  • Disorder : Apply PART and SUMP restraints to model split positions. For solvent molecules, use SQUEEZE (Platon) to exclude poorly resolved electron density .
  • Validation Tools : WinGX integrates CHECKCIF to flag outliers in bond lengths/angles .

Case Study : A coumarin derivative with disordered methoxy groups was resolved using 0.8 Å resolution data and SHELXL’s ISOR restraints .

Q. What strategies optimize the biological activity screening of this compound against cancer targets?

Methodological Answer:

  • Target Selection : Prioritize kinases (e.g., PI3K, EGFR) based on structural similarity to known inhibitors (e.g., chromen-2-one derivatives) .
  • Assay Design :
    • In vitro : Use fluorescence polarization (FP) assays for binding affinity.
    • Cell-based : Employ MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with dose-response curves (IC50_{50} calculation).
  • SAR Studies : Modify substituents (e.g., naphthalenylmethoxy groups) and correlate with activity .

Example : Ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate showed enhanced cytotoxicity after ester-to-acid hydrolysis .

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